molecular formula C14H11ClN2S B13931021 2-Chloro-5-methyl-4-(5-methyl-benzo[b]thiophen-2-yl)-pyrimidine

2-Chloro-5-methyl-4-(5-methyl-benzo[b]thiophen-2-yl)-pyrimidine

Cat. No.: B13931021
M. Wt: 274.8 g/mol
InChI Key: CEVBOFDRFMHKIB-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-4-(5-methyl-benzo[b]thiophen-2-yl)-pyrimidine is a heterocyclic compound that contains both pyrimidine and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methyl-4-(5-methyl-benzo[b]thiophen-2-yl)-pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, pressure, and choice of catalysts, is crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methyl-4-(5-methyl-benzo[b]thiophen-2-yl)-pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Cross-Coupling Reactions: Palladium catalysts and organoboron reagents.

Major Products

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Sulfoxides and sulfones.

    Coupling Products: Biaryl compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methyl-4-(5-methyl-benzo[b]thiophen-2-yl)-pyrimidine depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methyl-4-(benzo[b]thiophen-2-yl)-pyrimidine: Lacks the additional methyl group on the thiophene ring.

    2-Chloro-4-(5-methyl-benzo[b]thiophen-2-yl)-pyrimidine: Lacks the methyl group on the pyrimidine ring.

Uniqueness

2-Chloro-5-methyl-4-(5-methyl-benzo[b]thiophen-2-yl)-pyrimidine is unique due to the presence of both methyl groups, which can influence its chemical reactivity and physical properties. This structural feature may enhance its potential as a pharmaceutical agent or material for electronic applications .

Properties

Molecular Formula

C14H11ClN2S

Molecular Weight

274.8 g/mol

IUPAC Name

2-chloro-5-methyl-4-(5-methyl-1-benzothiophen-2-yl)pyrimidine

InChI

InChI=1S/C14H11ClN2S/c1-8-3-4-11-10(5-8)6-12(18-11)13-9(2)7-16-14(15)17-13/h3-7H,1-2H3

InChI Key

CEVBOFDRFMHKIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC(=C2)C3=NC(=NC=C3C)Cl

Origin of Product

United States

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